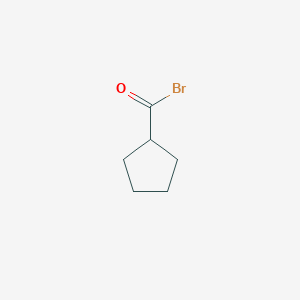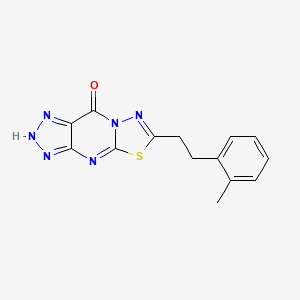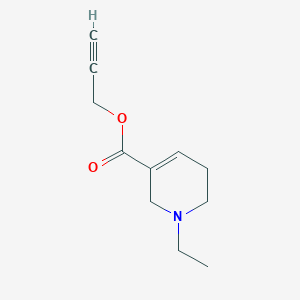![molecular formula C13H15N3S3 B14331288 N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine CAS No. 106897-30-7](/img/structure/B14331288.png)
N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine is a complex organic compound with the molecular formula C13H15N3S3. This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains a piperidine moiety, a six-membered nitrogen-containing heterocycle, and a sulfanylcarbonothioyl group. This unique combination of functional groups makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving o-aminothiophenol and carbon disulfide under basic conditions.
Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate electrophile.
Attachment of Sulfanylcarbonothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiazole or piperidine derivatives.
Scientific Research Applications
N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Piperidine Derivatives: Compounds containing the piperidine moiety with various functional groups.
Thioamide Compounds: Molecules with similar thiocarbonyl groups.
Uniqueness
N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine is unique due to its combination of a benzothiazole core, piperidine ring, and sulfanylcarbonothioyl group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
106897-30-7 |
|---|---|
Molecular Formula |
C13H15N3S3 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
piperidin-1-yl N-(1,3-benzothiazol-2-yl)carbamodithioate |
InChI |
InChI=1S/C13H15N3S3/c17-13(19-16-8-4-1-5-9-16)15-12-14-10-6-2-3-7-11(10)18-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15,17) |
InChI Key |
HJKHYABSIIDBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)SC(=S)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




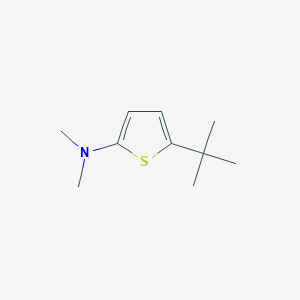

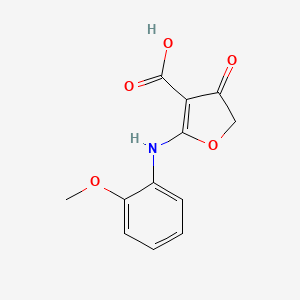
![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)



